1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Chromatographic separation LC-MS method development Intermediate characterization

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl (molecular formula C₁₅H₁₄FN₃O₄S, molecular weight 351.35 g/mol) is a protected racemic nucleoside intermediate belonging to the 1,3-oxathiolane class of reverse transcriptase inhibitor precursors. The compound features a 5-fluorocytosine base linked to a 1,3-oxathiolane sugar moiety bearing a benzoyl ester protecting group at the 5'-hydroxyl position, rendering the molecule suitable for selective deprotection strategies during enantioselective synthesis.

Molecular Formula C₁₅H₁₄FN₃O₄S
Molecular Weight 351.35
Cat. No. B1154994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-rac-4'S-Emtricitabine 5'-O-Benzoyl
Molecular FormulaC₁₅H₁₄FN₃O₄S
Molecular Weight351.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl: Protected Racemic Intermediate for ent-Emtricitabine Synthesis and Procurement Specifications


1'-rac-4'S-Emtricitabine 5'-O-Benzoyl (molecular formula C₁₅H₁₄FN₃O₄S, molecular weight 351.35 g/mol) is a protected racemic nucleoside intermediate belonging to the 1,3-oxathiolane class of reverse transcriptase inhibitor precursors . The compound features a 5-fluorocytosine base linked to a 1,3-oxathiolane sugar moiety bearing a benzoyl ester protecting group at the 5'-hydroxyl position, rendering the molecule suitable for selective deprotection strategies during enantioselective synthesis . It serves as a key intermediate in the preparation of ent-Emtricitabine (E525005), the enantiomer of the FDA-approved HIV-1 reverse transcriptase inhibitor emtricitabine [1]. The compound is supplied as an off-white solid with typical purity ≥95% and is soluble in chloroform, dichloromethane, DMSO, and ethyl acetate .

Why 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl Cannot Be Substituted by Unprotected Emtricitabine or Other Benzoyl Intermediates


Direct substitution of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl with unprotected emtricitabine (MW 247.25) or alternative benzoyl-protected intermediates is not feasible due to three interrelated factors. First, the 5'-O-benzoyl group confers a molecular weight increase of approximately 104 g/mol relative to emtricitabine, fundamentally altering the compound's chromatographic retention, solubility profile, and extraction behavior . Second, the racemic nature of this intermediate—containing both cis-enantiomers at the oxathiolane C-1' position—distinguishes it from enantio-enriched intermediates (e.g., menthyl ester diastereomers) used in stereoselective routes, where optical purity is a critical process parameter [1]. Third, the compound is specifically employed in the synthesis of ent-Emtricitabine (E525005), the pharmacologically inactive enantiomer used as a reference standard and negative control; substituting a different intermediate would compromise the stereochemical outcome of the synthetic sequence, as ent-Emtricitabine lacks antiviral activity unlike its (−)-FTC counterpart [2]. These distinctions carry quantifiable consequences for procurement specifications, synthetic yield, and analytical method validation as detailed below.

Quantitative Procurement Evidence: 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl vs. Closest Analogs


Molecular Weight Differential vs. Emtricitabine and ent-Emtricitabine: Impact on Chromatographic Method Development

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl exhibits a molecular weight of 351.35 g/mol (C₁₅H₁₄FN₃O₄S), which is 104.1 g/mol higher than both emtricitabine and ent-Emtricitabine (247.25 g/mol, C₈H₁₀FN₃O₃S) [1]. This mass increment arises from the benzoyl protecting group (C₇H₅O) replacing the free 5'-hydroxyl proton. The resulting difference in reversed-phase HPLC retention factor (Δk') is estimated at ≥2.0 under typical C18/MeCN-H₂O gradient conditions used for emtricitabine impurity profiling [2]. This retention shift is sufficient to resolve the protected intermediate from both the final drug substance and its enantiomer, enabling robust in-process monitoring during the deprotection step [1].

Chromatographic separation LC-MS method development Intermediate characterization

Solubility Profile: Organic Solvent Compatibility vs. Aqueous-Preferring Emtricitabine

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is soluble in chloroform, dichloromethane (DCM), DMSO, and ethyl acetate, but exhibits markedly reduced aqueous solubility compared to emtricitabine, which demonstrates aqueous solubility ≥25 mg/mL [1]. This solubility inversion is directly attributable to the lipophilic benzoyl ester moiety (calculated logP increase of approximately +1.8 units relative to the parent nucleoside). The practical consequence is that stock solution preparation for this protected intermediate requires organic co-solvents (e.g., DMSO or DCM), whereas emtricitabine can be directly dissolved in aqueous buffers [2].

Solubility profiling Sample preparation Synthetic intermediate handling

Racemic Composition: 1:1 cis-Enantiomer Ratio vs. Enantioenriched Menthyl Ester Intermediates

The compound designation '1'-rac' explicitly indicates a racemic mixture at the anomeric carbon (C-1') of the oxathiolane ring, with an expected cis-enantiomer ratio of approximately 1:1 . This distinguishes it from diastereomerically enriched intermediates such as (1'R,2'S,5'R)-menthyl 5S-(5''-fluorocytosin-1-yl)-1,3-oxathiolane-2R-carboxylate, which are obtained with diastereomeric excess >95% via fractional crystallization and are employed in stereoselective routes to (−)-emtricitabine [1]. The racemic nature of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is intentional: it serves as a precursor to ent-Emtricitabine (the (+)-enantiomer), where the undesired (−)-enantiomer is separated downstream via chiral chromatography or enzymatic resolution [2]. Quantitatively, the 1:1 enantiomeric ratio means that any procurement lot should exhibit approximately equal peak areas for the two enantiomers when analyzed by chiral HPLC [2].

Stereochemical purity Enantiomeric ratio Process intermediate specification

Synthetic Destination Specificity: ent-Emtricitabine vs. Emtricitabine API

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is specifically cataloged as an intermediate for ent-Emtricitabine (E525005) synthesis, not for emtricitabine API (E525000) production . ent-Emtricitabine (CAS 137530-41-7) is the pharmacologically inactive (+)-(2S,5R) enantiomer, which exhibits approximately 20-fold lower anti-HIV potency than (−)-emtricitabine in peripheral blood mononuclear cells [1]. This specificity matters because: (a) ent-Emtricitabine is used as a chiral reference standard, impurity marker, and negative control in antiviral assays; (b) the benzoyl-protected intermediate must be deprotected under conditions that preserve the oxathiolane ring stereochemistry, yielding ent-Emtricitabine with enantiomeric purity typically ≥98% after resolution [1]. In contrast, the corresponding intermediate for (−)-emtricitabine synthesis would employ a different protecting group strategy or stereochemical starting material (e.g., L-menthyl ester auxiliary) [2].

Synthetic route specification Reference standard procurement Enantiomer-specific synthesis

Benzoyl Chromophore: UV Detection Advantage for HPLC Monitoring vs. Non-Chromophoric Intermediates

The 5'-O-benzoyl group introduces a strong UV chromophore (λ_max ~230-240 nm, molar absorptivity ε ~10,000-15,000 M⁻¹cm⁻¹ for the benzoate ester) that significantly enhances HPLC-UV detectability compared to the parent nucleoside, which relies primarily on the 5-fluorocytosine chromophore (λ_max ~280 nm, ε ~6,000-8,000 M⁻¹cm⁻¹) . Quantitative analysis of emtricitabine-related substances by LC-UV has demonstrated detection limits in the 0.05-0.1% range for impurities containing aromatic moieties versus 0.1-0.2% for non-aromatic related substances [1]. The benzoyl group therefore enables more sensitive in-process monitoring of reaction completion and intermediate carryover during the deprotection step to ent-Emtricitabine .

UV detection sensitivity HPLC method development In-process control

Purity Specification and Lot-to-Lot Consistency: Procurement Quality Benchmarks

Commercially available 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is supplied at a typical purity of ≥95% as determined by HPLC, with the product offered in standard pack sizes of 5 mg and 50 mg [1]. The Santa Cruz Biotechnology catalog (sc-498961) provides lot-specific Certificate of Analysis documentation, with a 5 mg unit priced at $380.00 USD . By comparison, ent-Emtricitabine (E525005) reference standard from TRC is listed at approximately 78,700 JPY (~$520 USD) for 1 mg, reflecting the significantly higher cost of the enantiopure final product versus the racemic protected intermediate . This cost differential of approximately 7- to 10-fold on a per-milligram basis is attributable to the additional synthetic steps (deprotection, chiral separation, and purification) required to convert the intermediate to the final reference standard .

Purity specification Quality control Lot consistency

Procurement-Driven Application Scenarios for 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl in Scientific Research and Industrial Development


Chiral Reference Standard Synthesis: ent-Emtricitabine Production for Analytical Method Validation

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is the optimal starting material for laboratories synthesizing ent-Emtricitabine in-house for use as a chiral impurity reference standard. Following benzoyl deprotection (e.g., ammonolysis in methanol), the resulting racemic ent-Emtricitabine can be resolved using established chiral HPLC conditions (amylose tris[(S)-1-phenylethylcarbamate] column, methanol with 0.02% triethylamine acetate mobile phase, enantioselectivity α=1.9, resolution Rs=3.3) to achieve enantiomeric purity ≥98% . The benzoyl chromophore (λ_max ~230-240 nm) in the protected intermediate enables sensitive monitoring of reaction completion, with detection of residual intermediate at levels as low as 0.05% by HPLC-UV . This approach is cost-advantageous compared to direct purchase of ent-Emtricitabine reference standard, with raw intermediate cost approximately 7-fold lower per milligram .

Process Chemistry Development: Deprotection Optimization and Scale-Up Studies

For process chemists developing scalable routes to ent-Emtricitabine, 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl serves as the key substrate for optimizing the critical 5'-O-debenzoylation step. The benzoyl protecting group strategy, widely employed in 1,3-oxathiolane nucleoside synthesis as documented in the Beilstein Journal of Organic Chemistry review of synthetic strategies , allows selective deprotection under mild ammonolysis conditions without oxathiolane ring opening or anomerization. The molecular weight differential of +104.1 g/mol relative to the deprotected product provides a clear mass spectrometry marker (m/z 352.1 [M+H]⁺ → m/z 248.1 [M+H]⁺) for quantifying conversion efficiency and identifying side products . This scenario is particularly relevant for CROs and CDMOs undertaking process validation for generic ent-Emtricitabine manufacture.

Negative Control Preparation for Antiviral Assays and Mechanistic Studies

ent-Emtricitabine, the deprotected product derived from 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl, serves as an essential negative control in antiviral assays, given its approximately 20-fold lower activity against HIV-1 reverse transcriptase compared to (−)-emtricitabine . This activity differential, rooted in enantioselective discrimination by human DNA polymerase γ—which rejects (+)-FTC-TP four orders of magnitude more efficiently than (−)-FTC-TP—makes ent-Emtricitabine an indispensable tool for probing stereospecific mechanisms of NRTI activity and mitochondrial toxicity . Laboratories conducting structure-activity relationship (SAR) studies on novel NRTI candidates require a reliable source of the benzoyl-protected intermediate to generate ent-Emtricitabine of defined enantiomeric purity for use as a comparator in cellular and enzymatic assays.

Analytical Method Development: System Suitability and Impurity Marker

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is valuable as a system suitability standard in HPLC method development for emtricitabine-related substance analysis. The compound's dual-wavelength UV response (235 and 280 nm) and characteristic mass spectrometric signature (m/z 352.1) allow it to serve as a retention time marker and sensitivity check for methods designed to separate protected intermediates from final API . The established emtricitabine impurity profiling methodology using LC-MS following desalting can be adapted to include this intermediate as a known process impurity, enabling robust method validation in compliance with ICH Q3A guidelines for impurity qualification in new drug substances.

Quote Request

Request a Quote for 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.